4-Nitrobenzoyl chloride
Overview
Description
4-Nitrobenzoyl chloride reacts with triphenylphosphonium salt to synthesize benzofurans (potential positron emission tomography (PET) tracers) by the intramolecular Wittig reaction. It has been used for the derivatisation of Adiol (Androstenediol, an endogenous proliferation agent of prostate cancer).
P-nitrobenzoyl chloride appears as yellow needles or powder with a pungent odor. (NTP, 1992)
Scientific Research Applications
Study of Hydrogen-bonded Framework Structures
4-Nitrobenzoyl chloride is used to study hydrogen-bonded framework structures in complex molecules (Vasconcelos et al., 2006).
Synthesis of Novel Diamines and Polyimides
It is involved in the synthesis of novel diamines and polyimides with built-in sulfone, ether, and amide structures (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
As a Photocleaving Agent
It can be used as a photocleaving agent in various research applications (Kuroda & Shinomiya, 1991).
Synthesis of Thiosemicarbazides
It is used in the synthesized 1-aryloxyacetyl-4-(4-nitrobenzoyl)-thiosemicarbazides (Li & Wang, 2002).
Determination of Sugar Alcohols in Foods and Beverages
It is utilized for determining sugar alcohols in beverages and foods, offering high method sensitivity and recovery rates (Nojiri et al., 1999).
Synthesis of Cellulose Benzoates
this compound is used in the synthesis of cellulose benzoates under mild conditions (Zhang et al., 2009).
Transformation of Pyridine N-oxides
It can be used in the transformation of pyridine N-oxides to 2-functionalized products (Frei et al., 2018).
Enhancing LC-MS Detection of Estrogens
this compound increases the detection responses of estrogens in LC-MS, useful for determining estrogens in biological fluids (Higashi et al., 2006).
Intermediate in Procaine Production
It is used in the synthesis of procaine, a medically important local anesthetic (Halstian, Baula, & Tarasenko, 2022); (Foussereau, 1989).
Monitoring Chemical Reactions
It is used for monitoring the process of condensation between specific chemicals, optimizing process conditions (Husain, Narsimha, Alvi, & Rao, 1997).
Use in Photolabeling Procedures
this compound may be suitable for photolabeling procedures, offering advantages over conventional agents (Woelfle, Sauerwein, Autrey, & Schuster, 1988).
Antioxidant Activity Studies
It has been used in studies showing potential antioxidant activities in certain compounds (Gürsoy-Kol & Ayazoğlu, 2017).
Solvolysis Studies
The solvolysis of o-nitrobenzoyl chloride in various solvents has been studied, revealing insights into chemical interactions (Park, Rhu, Kyong, & Kevill, 2019).
Electrochemical Reduction Research
It's used in research on the electrochemical reduction of nitrobenzene and 4-nitrophenol (Silvester et al., 2006).
Water Sample Analysis
A method using this compound can be useful for monitoring and identifying environmental water samples contaminated with phenol and related compounds (Higashi, 2017).
Quantitative Analytical Methods
The method for direct determination of this compound is quantitative, reproducible, and rapid (Li, Hu, Yang, & Zhou, 1995).
Mechanism of Action
Target of Action
4-Nitrobenzoyl chloride is a versatile compound used in various chemical reactions. It primarily targets triphenylphosphonium salt and Adiol (Androstenediol) , an endogenous proliferation agent of prostate cancer .
Mode of Action
The compound interacts with its targets through chemical reactions. It reacts with triphenylphosphonium salt to synthesize benzofurans , which are potential positron emission tomography (PET) tracers . Additionally, it has been used for the derivatization of Adiol .
Biochemical Pathways
Its reaction with triphenylphosphonium salt to synthesize benzofurans suggests its involvement in theintramolecular Wittig reaction .
Result of Action
The primary result of this compound’s action is the synthesis of benzofurans , which are potential PET tracers . This suggests that the compound could have applications in medical imaging. Additionally, its use in the derivatization of Adiol indicates its potential role in prostate cancer research .
Safety and Hazards
Future Directions
The future directions of 4-Nitrobenzoyl chloride could involve its use in the synthesis of benzofurans, potential positron emission tomography (PET) tracers, by the intramolecular Wittig reaction . It could also be used for the derivatization of Adiol (Androstenediol), an endogenous proliferation agent of prostate cancer .
Properties
IUPAC Name |
4-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDHHIUENRGTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Record name | P-NITROBENZOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20762 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025742 | |
Record name | 4-Nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrobenzoyl chloride appears as yellow needles or powder with a pungent odor. (NTP, 1992), Bright yellow solid with pungent odor; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS] | |
Record name | P-NITROBENZOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20762 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Nitrobenzoyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11195 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
396 to 401 °F at 105 mmHg (NTP, 1992) | |
Record name | P-NITROBENZOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20762 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Decomposes (NTP, 1992) | |
Record name | P-NITROBENZOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20762 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
122-04-3 | |
Record name | P-NITROBENZOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20762 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrobenzoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl chloride, 4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-NITROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3H8PW2GC4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
167 °F (NTP, 1992) | |
Record name | P-NITROBENZOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20762 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of 4-nitrobenzoyl chloride?
A1: this compound has the molecular formula C₇H₄ClNO₃ and a molecular weight of 185.56 g/mol. Its structure consists of a benzene ring substituted with a nitro group (-NO₂) at the para position and a acyl chloride group (-COCl) at position 1.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits characteristic absorption bands in infrared (IR) spectroscopy, including those corresponding to the carbonyl group (C=O), nitro group (NO₂), and aromatic C-H stretches. In nuclear magnetic resonance (NMR) spectroscopy, distinct signals for the aromatic protons are observed. [, , , ]
Q3: How does the presence of the nitro group influence the reactivity of this compound?
A3: The electron-withdrawing nitro group at the para position of the benzene ring enhances the electrophilicity of the carbonyl carbon in the acyl chloride group. This makes this compound more reactive towards nucleophiles compared to benzoyl chloride. [, ]
Q4: In what solvents is this compound typically soluble?
A4: this compound demonstrates good solubility in common organic solvents such as acetone, dichloromethane, tetrahydrofuran (THF), and diethyl ether. [, , , ]
Q5: What types of reactions is this compound commonly used for?
A5: this compound is frequently employed as an acylating reagent in reactions with various nucleophiles, including amines, alcohols, and thiols. These reactions yield amides, esters, and thioesters, respectively. [, , , , , , , , , , , , , , ]
Q6: Can you provide specific examples of this compound's use in synthesis?
A6: Certainly. This compound is employed in the synthesis of:
- Derivatization agents: It reacts with alcohols and phenols to form UV-active or fluorescent derivatives for analytical purposes, enhancing their detectability in HPLC analysis. [, ]
- Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds, including analgesics, anti-inflammatory drugs, and antimicrobial agents. [, , , , ]
- Polymers: It serves as a monomer or a modifying agent in the synthesis of polyamides, polyimides, and other high-performance polymers. [, , , , , , ]
Q7: How does this compound react with amines?
A7: this compound readily reacts with primary and secondary amines to form amides. This reaction, often carried out in the presence of a base like triethylamine or pyridine, is known as acylation. [, , , , ]
Q8: Have computational methods been applied to study this compound and its reactions?
A8: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been used to investigate the electronic structure, reactivity, and reaction mechanisms involving this compound. [, ]
Q9: How does the introduction of substituents on the benzene ring of this compound affect its reactivity?
A9: The electronic nature and position of substituents on the benzene ring can significantly influence the reactivity of this compound. Electron-withdrawing groups generally enhance reactivity, while electron-donating groups tend to decrease it. [, , , , ]
Q10: What are the stability considerations for this compound?
A10: this compound is sensitive to moisture and hydrolyzes readily in the presence of water, forming 4-nitrobenzoic acid and hydrochloric acid. It is typically stored under anhydrous conditions. [, ]
Q11: What analytical methods are commonly employed to characterize and quantify this compound and its derivatives?
A11: Several analytical techniques are used:
- Spectroscopy: IR, NMR, and mass spectrometry (MS) are crucial for structural elucidation. [, , , , , , , , , , , , , , ]
- Chromatography: Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are used to assess reaction progress, purify compounds, and analyze mixtures containing this compound derivatives. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.